molecular formula C12H7FN2 B12570808 9-Fluoro-1,7-phenanthroline CAS No. 191861-17-3

9-Fluoro-1,7-phenanthroline

Cat. No.: B12570808
CAS No.: 191861-17-3
M. Wt: 198.20 g/mol
InChI Key: UEXDUNFEZBIYAH-UHFFFAOYSA-N
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Description

9-Fluoro-1,7-phenanthroline is a heterocyclic aromatic compound that belongs to the phenanthroline family It is characterized by the presence of a fluorine atom at the 9th position of the phenanthroline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-1,7-phenanthroline typically involves the fluorination of 1,7-phenanthroline. One common method is the direct nucleophilic substitution of 1,7-phenanthroline with a fluorinating agent such as 4,7-dichloro-1,10-phenanthroline . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used to form metal complexes with this compound. The reactions are usually carried out in solvents like ethanol or methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Fluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity compared to other phenanthroline derivatives. This unique structure allows for the formation of distinct metal complexes with potentially different properties and applications .

Properties

CAS No.

191861-17-3

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

9-fluoro-1,7-phenanthroline

InChI

InChI=1S/C12H7FN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H

InChI Key

UEXDUNFEZBIYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC(=C3)F)N=C1

Origin of Product

United States

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